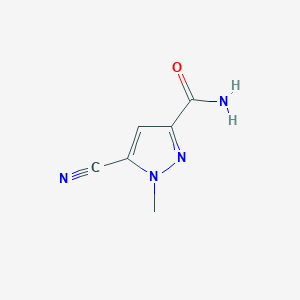
5-cyano-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize eco-friendly and cost-effective catalysts, such as Amberlyst-70, to enhance the reaction efficiency and yield. These methods also emphasize simple reaction workups and the use of non-toxic reagents .
Análisis De Reacciones Químicas
Types of Reactions
5-cyano-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
5-cyano-1-methyl-1H-pyrazole-3-carboxamide has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-cyano-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of insecticides, it targets the ryanodine receptor, leading to disruption of calcium ion homeostasis and insect paralysis .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-pyrazoles: These compounds are structurally similar but contain an amino group instead of a cyano group.
1-methyl-1H-pyrazole-5-carboxamide: This compound differs by the absence of the cyano group.
Uniqueness
5-cyano-1-methyl-1H-pyrazole-3-carboxamide is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
5-cyano-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H6N4O/c1-10-4(3-7)2-5(9-10)6(8)11/h2H,1H3,(H2,8,11) |
Clave InChI |
GOLCVQAURPFKKC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
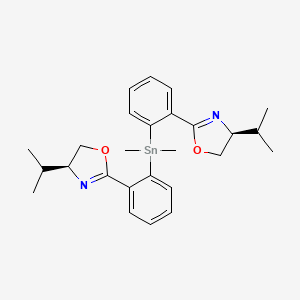
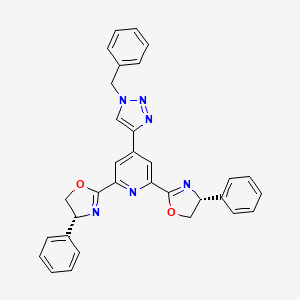
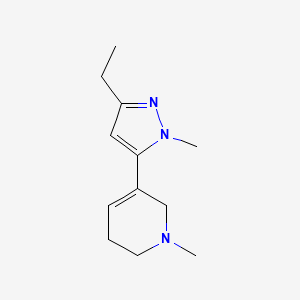
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)

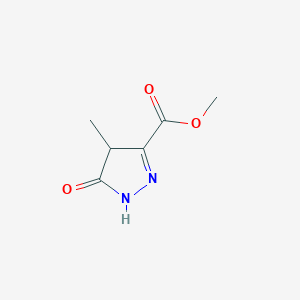
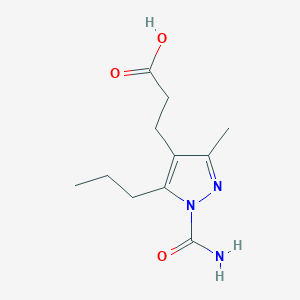
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
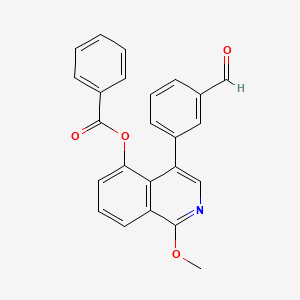
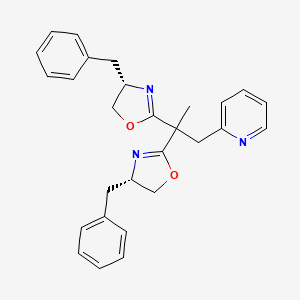
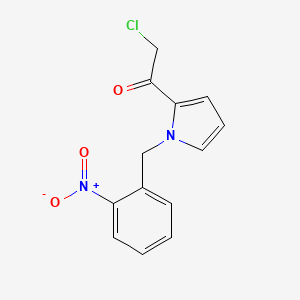
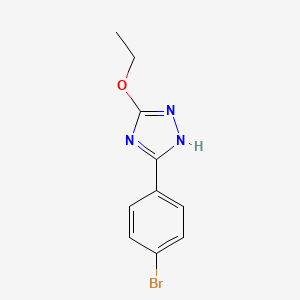
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
